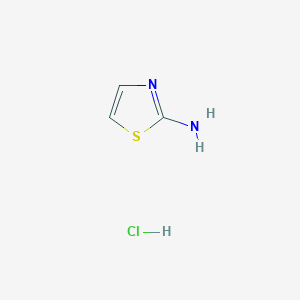2-Aminothiazole hydrochloride
CAS No.: 6142-05-8
Cat. No.: VC1962019
Molecular Formula: C3H5ClN2S
Molecular Weight: 136.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6142-05-8 |
|---|---|
| Molecular Formula | C3H5ClN2S |
| Molecular Weight | 136.6 g/mol |
| IUPAC Name | 1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H |
| Standard InChI Key | WDJXDOCQCALXMV-UHFFFAOYSA-N |
| SMILES | C1=CSC(=N1)N.Cl |
| Canonical SMILES | C1=CSC(=N1)N.Cl |
Introduction
2-Aminothiazole hydrochloride is a derivative of 2-aminothiazole, a heterocyclic amine featuring a thiazole core. It is commonly used as a starting point for the synthesis of various compounds, particularly in medicinal chemistry. The hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Synthesis and Preparation
2-Aminothiazole hydrochloride can be synthesized from 2-aminothiazole by reacting it with hydrochloric acid. The parent compound, 2-aminothiazole, is typically prepared from paraldehyde, thiourea, and sulfuryl chloride . Another method involves the condensation of thiourea with an alpha-halo ketone, similar to the Robinson-Gabriel synthesis .
Medical Applications
2-Aminothiazole has been used historically for treating thyrotoxicosis due to its ability to inhibit thyroid hormone synthesis and accelerate its deiodination . It acts directly on the thyroid gland, making it a thyroid inhibitor.
| Condition | Mechanism of Action | Use |
|---|---|---|
| Thyrotoxicosis | Inhibits T4 synthesis, accelerates deiodination | Treatment of hyperthyroidism |
Research and Development
Derivatives of 2-aminothiazole have shown a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties . These compounds are considered privileged structures in drug discovery due to their ability to target various therapeutic proteins .
Research Findings
Recent studies have highlighted the potential of 2-aminothiazole derivatives in anticancer therapy, showing potent inhibitory activity against a wide range of cancer cell lines . Additionally, efforts to enhance the antitumor activities of these compounds are ongoing .
Anticancer Activity
In vitro studies have demonstrated that 2-aminothiazole analogs exhibit nanomolar inhibitory activity against various cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers .
Antimicrobial Activity
Newly synthesized 2-aminothiazole compounds have shown promising antimicrobial activity against bacteria and fungi, with potential applications in treating infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume